molecular formula C15H9NO3 B13119486 9,10-Dioxo-9,10-dihydroanthracene-2-carboxamide CAS No. 7223-72-5

9,10-Dioxo-9,10-dihydroanthracene-2-carboxamide

Cat. No.: B13119486
CAS No.: 7223-72-5
M. Wt: 251.24 g/mol
InChI Key: RMBCGKBEXUZXEN-UHFFFAOYSA-N
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Description

9,10-Dioxo-9,10-dihydroanthracene-2-carboxamide, with the molecular formula C15H9NO3, is an anthraquinone-based compound provided for research applications . This chemical scaffold is of significant interest in medicinal chemistry and drug discovery. Research on structurally similar anthraquinone derivatives, such as Rhein (4,5-dihydroxy-9,10-dioxo-9,10-dihydroanthracene-2-carboxylic acid), has demonstrated potential in diverse therapeutic areas. These include serving as a ligand in bifunctional Pt(IV) anticancer prodrugs, which have shown enhanced potency against human glioblastoma cells and the ability to inhibit matrix metalloproteinases (MMPs) to reduce cancer cell motility . Furthermore, anthraquinone analogues have been investigated for neurodegenerative diseases, exhibiting a capacity to inhibit α-synuclein aggregation and disaggregate preformed fibrils, which are key pathological markers in Parkinson's disease . The 9,10-anthraquinone core is also recognized as a key pharmacophore in the development of xanthine oxidase inhibitors, which are therapeutic targets for conditions like hyperuricemia and gout . This compound is intended for research use only and is not approved for diagnostic or therapeutic applications in humans or animals.

Properties

CAS No.

7223-72-5

Molecular Formula

C15H9NO3

Molecular Weight

251.24 g/mol

IUPAC Name

9,10-dioxoanthracene-2-carboxamide

InChI

InChI=1S/C15H9NO3/c16-15(19)8-5-6-11-12(7-8)14(18)10-4-2-1-3-9(10)13(11)17/h1-7H,(H2,16,19)

InChI Key

RMBCGKBEXUZXEN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C=C(C=C3)C(=O)N

Origin of Product

United States

Preparation Methods

General Procedure

  • Starting materials: 9,10-dioxo-9,10-dihydroanthracene-2-carboxylic acid (or derivatives) and a weakly reactive amine.
  • Coupling agent: COMU is used to activate the carboxylic acid.
  • Base: DIPEA (N,N-diisopropylethylamine) is employed to neutralize the acid formed during the reaction.
  • Solvent: THF (tetrahydrofuran) or other aprotic solvents.
  • Temperature: 0 °C to room temperature, then up to 55 °C.
  • Time: Typically 24 hours.

Reaction Workup

  • After completion, the reaction mixture is concentrated under reduced pressure.
  • The residue is acidified (pH ~2) using aqueous citric acid.
  • Extraction with ethyl acetate (3x) is performed.
  • Washing with water and brine follows.
  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.
  • Purification is achieved by chromatographic techniques such as supercritical fluid chromatography (SFC) for chiral separation and removal of impurities.

Yields and Purity

  • Yields range from 60% to 70% for various amide derivatives.
  • Purity is confirmed by NMR spectroscopy and LCMS analysis.
  • The method is efficient for sterically hindered amines and weakly reactive substrates.

Alternative Synthetic Approaches

Direct Amidation via Acid Chloride Intermediate

  • The carboxylic acid group of 9,10-dioxo-9,10-dihydroanthracene-2-carboxylic acid can be converted to the acid chloride using reagents like thionyl chloride or oxalyl chloride.
  • The acid chloride is then reacted with ammonia or primary amines to yield the corresponding carboxamide.
  • This method requires careful control of moisture and temperature to avoid hydrolysis and side reactions.

Multi-step Functional Group Introduction

  • Starting from anthracene derivatives, oxidation to anthraquinone is performed.
  • Introduction of the carboxyl group at the 2-position can be achieved by directed lithiation followed by carbonation.
  • Subsequent amidation follows as above.

Representative Data Table: Amidation Reaction Parameters

Parameter Description/Condition Notes
Starting material 9,10-dioxo-9,10-dihydroanthracene-2-carboxylic acid Purity > 98%
Amine Primary or secondary amines Weakly reactive amines tolerated
Coupling agent COMU High efficiency, mild conditions
Base DIPEA 2 equivalents
Solvent THF Anhydrous
Temperature 0 °C to 55 °C Gradual warming
Reaction time 24 hours Monitored by TLC or LCMS
Workup Acidification, extraction, drying Standard organic procedures
Purification Supercritical fluid chromatography (SFC) Chiral separation possible
Yield 60–70% Depending on amine structure

Research Findings and Characterization

Summary of Key Literature Contributions

  • Asokan et al. (2024) demonstrated an efficient amidation protocol using COMU for coupling weak amines with sterically hindered 9,10-dioxo-9,10-dihydroanthracene carboxylic acids, achieving good yields and enabling chiral separation by SFC.
  • Earlier methodologies include acid chloride intermediates and classical amidation routes but often require harsher conditions and provide lower selectivity.
  • The use of modern coupling agents like COMU under mild conditions represents the state-of-the-art in preparing these amides with high purity and scalability.

Chemical Reactions Analysis

Types of Reactions: 9,10-Dioxo-9,10-dihydroanthracene-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form anthraquinone derivatives.

    Reduction: Reduction reactions can convert the ketone groups to hydroxyl groups, forming dihydroxy derivatives.

    Substitution: The carboxamide group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

Major Products:

    Oxidation: Anthraquinone derivatives.

    Reduction: Dihydroxy derivatives.

    Substitution: Substituted anthracene derivatives.

Scientific Research Applications

Anticancer Activity

Research indicates that derivatives of 9,10-dioxo-9,10-dihydroanthracene-2-carboxamide have shown promise in cancer treatment due to their ability to induce apoptosis in cancer cell lines. For instance, studies have demonstrated that these compounds can disrupt cellular mechanisms in cancer cells, leading to increased cell death rates. The mechanism appears to involve interactions with cellular proteins that regulate apoptosis pathways .

Antimicrobial Properties

The compound exhibits significant antimicrobial activity against various pathogens. Studies indicate that it can disrupt bacterial cell membranes and metabolic processes, leading to increased production of reactive oxygen species (ROS), which are detrimental to bacterial survival. In particular, it has shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus and other pathogenic yeasts .

Table 1: Antimicrobial Efficacy

PathogenActivity ObservedReference
Staphylococcus aureusDisruption of cell membranes
Candida spp.Inhibition of growth
Various Gram-negative bacteriaVariable efficacy observed

Antioxidant Activity

Recent studies have highlighted the antioxidant properties of this compound, particularly in protecting against oxidative stress markers in biological systems. It has been shown to exhibit radical scavenging activity, which is crucial for preventing cellular damage caused by free radicals .

Applications in Drug Design

The structural properties of this compound make it a valuable scaffold for drug design. Its derivatives are being explored for their potential as antifungal agents and other therapeutic applications due to their unique mechanisms of action and bioactivity profiles .

Synthesis and Derivative Development

The synthesis of this compound typically involves multi-step chemical reactions that allow for the generation of various derivatives with enhanced properties. These derivatives are often evaluated for their biological activities to identify more potent compounds .

Table 2: Synthesis Pathways

Compound DerivativeSynthesis MethodReference
N-(2-Aminoethyl)-9,10-dioxo...Multi-step synthesis involving oxidation reactions
Rhein analoguesModification of existing anthraquinone structures
N-(9,10-Dioxo-9,10-dihydroanthracen...Reaction with thiols under specific conditions

Mechanism of Action

The mechanism of action of 9,10-Dioxo-9,10-dihydroanthracene-2-carboxamide involves its interaction with specific molecular targets. The compound can act as an electron acceptor or donor, participating in redox reactions. It may also interact with enzymes and proteins, affecting their activity and function. The exact pathways and molecular targets are still under investigation, but its ability to undergo various chemical transformations makes it a versatile compound in research.

Comparison with Similar Compounds

Table 1: Structural Variations and Key Data

Compound Name/ID Substituents/Modifications Melting Point (°C) Molecular Weight (g/mol) Key Spectral Data (HRMS/NMR) Reference
Parent Compound 9,10-Dioxo-9,10-dihydroanthracene-2-carboxamide 251.24 HRMS: [M+H]⁺ 252.22
5l (Sulfonamide-pyrimidine) N-(6-Methylpyrimidin-4-yl)sulfamoylphenyl 338.0–338.5 ~550* ¹H NMR: δ 11.01 (s, NH), 8.77 (d, J=1.8 Hz)
5m (Sulfonamide-thiazole) N-(Thiazol-2-yl)sulfamoylphenyl 274.0–274.6 ~550* ¹³C NMR: δ 182.2 (C=O), 164.3 (CONH)
15 (Amino-bromo-aryl) 4-Bromo, 1-amino, 3-fluorophenyl 275 440.29 LC-MS: [M+1]⁺ 440; ¹H NMR: δ 8.36 (d, J=8.1 Hz)
RH1 (Alkyl chain) N-Pentyl 354.13 HRMS: [M+H]⁺ 354.1336
6c (Sulfamoylphenyl) N-(4-Sulfamoylphenyl) 341.0–341.3 407.07 ¹H NMR: δ 11.01 (s, NH), 7.85 (d, J=8.8 Hz)
6e (Acetylphenyl) N-(4-Acetylphenyl) 266.0–266.5 370.11 ¹³C NMR: δ 197.1 (COCH₃), 164.9 (CONH)

*Estimated based on substituent contributions.

Key Trends :

  • Electron-Withdrawing Groups (e.g., sulfonamide, bromo): Increase melting points (e.g., 5l: 338°C) due to enhanced intermolecular interactions .
  • Alkyl Chains (e.g., RH1–RH3): Reduce crystallinity and improve solubility in nonpolar solvents .
  • Aryl vs. Alkyl Substituents : Aryl derivatives (e.g., 6c, 15) exhibit higher thermal stability than alkylated analogs .

Mechanistic Insights :

  • Antimicrobial Activity : Brominated derivatives (e.g., 15) disrupt bacterial membranes via hydrophobic interactions .
  • Redox Sensing: The anthraquinone core in AQ undergoes reversible reduction, enabling real-time monitoring of cellular redox states .

Biological Activity

9,10-Dioxo-9,10-dihydroanthracene-2-carboxamide, also known as N-(2-Aminoethyl)-9,10-dioxo-9,10-dihydroanthracene-2-carboxamide, is a synthetic organic compound characterized by its unique anthracene-based structure. Its molecular formula is C₁₄H₁₅N₃O₃, and it possesses significant biological activity, particularly in antimicrobial and anticancer research. This article explores the compound's biological activity, mechanisms of action, and potential applications based on diverse research findings.

Chemical Structure and Properties

The compound features:

  • Dioxo groups at positions 9 and 10 of the anthracene ring.
  • An aminoethyl group , which enhances its biological interactions.
  • A carboxamide moiety , contributing to its solubility and reactivity.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Studies have shown that it can disrupt bacterial cell membranes and metabolic processes, leading to increased production of reactive oxygen species (ROS), which contribute to its bactericidal effects against Gram-positive bacteria like Staphylococcus aureus .

Table 1: Antimicrobial Activity Against Bacterial Strains

Bacterial StrainMIC (µg/mL)Mechanism of Action
Staphylococcus aureus8Disruption of cell membrane
Escherichia coli16Inhibition of metabolic processes
Bacillus subtilis4Increased ROS production

Anticancer Activity

The compound has been investigated for its potential in cancer therapy. It has shown the ability to induce apoptosis in various cancer cell lines, including MDA-MB-231 (breast cancer) and HepG2 (liver cancer) cells. The mechanism involves interaction with cellular proteins that regulate apoptosis pathways .

Table 2: Anticancer Activity Against Cell Lines

Cell LineIC50 (µM)Apoptosis Induction (%)
MDA-MB-231570
MCF-7865
HepG2675

The biological activity of this compound can be attributed to several mechanisms:

  • Membrane Disruption : The compound interacts with bacterial membranes leading to permeability changes and eventual cell lysis.
  • ROS Generation : Increased ROS levels result from metabolic disruption, contributing to bacterial death and apoptosis in cancer cells.
  • Enzyme Inhibition : It has been shown to inhibit carbonic anhydrase isoforms (hCA II and hCA IX), which are involved in tumor metabolism .

Case Studies

A recent study evaluated the efficacy of various derivatives of anthracene-based compounds for their inhibitory action on carbonic anhydrase enzymes. The results indicated that modifications in side chains significantly affected the inhibitory potency against tumor-associated isoforms .

Another investigation into the antimicrobial properties highlighted that structural variations in similar compounds could enhance or diminish their effectiveness against specific bacterial strains .

Q & A

Q. Q1. What are the established synthetic routes for 9,10-dioxo-9,10-dihydroanthracene-2-carboxamide, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically begins with anthracene oxidation to form 9,10-anthraquinone, followed by functionalization at the 2-position. For carboxamide derivatives, a common approach involves coupling anthraquinone intermediates with acyl chlorides or activated carboxylic acids. For example:

  • Step 1: Anthracene → 9,10-anthraquinone via oxidation (e.g., using CrO₃ or HNO₃).
  • Step 2: Nitration or halogenation at the 2-position to introduce a reactive site.
  • Step 3: Amidation via reaction with carboxamide precursors (e.g., using thionyl chloride for acyl chloride formation) .
    Yield optimization requires precise control of stoichiometry, temperature (e.g., 60–80°C for amidation), and catalysts (e.g., AlCl₃ for Friedel-Crafts reactions). Impurities like sulfonated byproducts may arise if sulfonic acid groups are introduced inadvertently .

Q. Q2. How is the purity of this compound validated in academic research?

Methodological Answer: Purity is assessed via:

  • HPLC/UV-Vis: Retention time matching against anthraquinone standards (e.g., 9,10-dihydroanthracene derivatives) .
  • NMR Spectroscopy: Confirmation of proton environments (e.g., aromatic protons at δ 7.5–8.5 ppm, carbonyl groups at δ 180–200 ppm in ¹³C NMR) .
  • Mass Spectrometry: Molecular ion peaks (e.g., [M+H]⁺ for C₁₆H₁₁NO₄, expected m/z ≈ 299.2) .
    Contaminants such as sulfonated or hydroxylated derivatives must be ruled out via comparative chromatograms .

Q. Q3. What biological activities are associated with anthraquinone-carboxamide hybrids?

Methodological Answer: Anthraquinone-carboxamide hybrids exhibit:

  • Antioxidant Activity: Evaluated via DPPH radical scavenging assays (IC₅₀ values typically <50 μM for active derivatives) .
  • Antiplatelet Effects: Measured using platelet aggregation inhibition assays (e.g., ADP-induced aggregation models) .
  • Anticancer Potential: Screened via MTT assays against cancer cell lines (e.g., IC₅₀ values for HepG2 or MCF-7 cells) .
    Structure-activity relationships (SARs) highlight the importance of electron-withdrawing groups (e.g., -F, -NO₂) at the anthraquinone core .

Advanced Research Questions

Q. Q4. How do substituents at the anthraquinone core influence redox properties in electrochemical studies?

Methodological Answer: Electrochemical behavior is probed via cyclic voltammetry (CV) in non-aqueous solvents (e.g., acetonitrile with 0.1 M TBAPF₆):

  • Reduction Potentials: Anthraquinone derivatives show two quasi-reversible reduction peaks (E₁ ≈ -0.5 V, E₂ ≈ -0.9 V vs. Ag/AgCl).
  • Substituent Effects: Electron-withdrawing groups (e.g., -COOH, -NO₂) shift reduction potentials cathodically, while electron-donating groups (e.g., -NH₂) cause anodic shifts .
    Contradictions in reported potentials may arise from solvent polarity or reference electrode inconsistencies .

Q. Q5. What computational methods are used to predict the reactivity of this compound?

Methodological Answer:

  • DFT Calculations: B3LYP/6-31G(d) models predict HOMO/LUMO energies, elucidating electron transfer pathways .
  • Molecular Docking: AutoDock Vina assesses binding affinities to biological targets (e.g., COX-1 for antiplatelet activity) .
  • QM/MM Simulations: Study reaction mechanisms (e.g., nucleophilic substitution at the carboxamide group) .
    Discrepancies between computational and experimental data often stem from solvation effects or incomplete basis sets .

Q. Q6. How are spectral data contradictions resolved in anthraquinone derivative characterization?

Methodological Answer: Contradictions arise from:

  • Tautomerism: Keto-enol equilibria in anthraquinones alter NMR and IR spectra. Use deuterated solvents (e.g., DMSO-d₆) and variable-temperature NMR to identify tautomers .
  • Impurity Interference: For example, hydroxylated byproducts (e.g., 3,8-dihydroxy derivatives) may co-elute in HPLC. Employ orthogonal methods like LC-MS/MS .
  • Crystal Polymorphism: X-ray crystallography distinguishes between polymorphic forms affecting XRD patterns .

Q. Q7. What are the challenges in scaling up lab-scale synthesis of anthraquinone-carboxamides?

Methodological Answer: Key challenges include:

  • Side Reactions: Exothermic amidation steps require controlled heating (e.g., microwave-assisted synthesis for reproducibility) .
  • Purification: Column chromatography is impractical for large batches. Switch to recrystallization (e.g., using DMF/water mixtures) .
  • Yield Loss: Optimize catalytic systems (e.g., Pd/C for hydrogenation steps) and avoid over-oxidation of anthracene precursors .

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